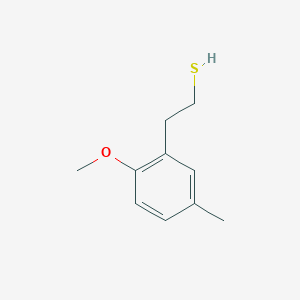

2-(2-Methoxy-5-methylphenyl)ethanethiol

Descripción

Propiedades

IUPAC Name |

2-(2-methoxy-5-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-3-4-10(11-2)9(7-8)5-6-12/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTTWOCGQOMSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)ethanethiol typically involves the reaction of 2-(2-Methoxy-5-methylphenyl)ethanol with thiolating agents. One common method is the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxy-5-methylphenyl)ethanethiol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxy-5-methylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Development : Thiols are pivotal in drug design due to their ability to form disulfide bonds, which can stabilize protein structures. 2-(2-Methoxy-5-methylphenyl)ethanethiol can be utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structural features may enhance the bioavailability and efficacy of drugs targeting oxidative stress pathways or redox-sensitive targets .

- Antimicrobial Activity : Research indicates that thiols can exhibit antimicrobial properties. Compounds similar to 2-(2-Methoxy-5-methylphenyl)ethanethiol have been evaluated for their effectiveness against various pathogens, contributing to the development of new antimicrobial agents .

Biochemical Research

- Protein Studies : The thiol group is crucial for studying protein folding and stability. By modifying proteins with thiols like 2-(2-Methoxy-5-methylphenyl)ethanethiol, researchers can investigate the role of thiol modifications in biological systems, particularly in enzyme activity and redox regulation .

- Antioxidant Studies : Thiols are known for their antioxidant properties. Investigations into how compounds like 2-(2-Methoxy-5-methylphenyl)ethanethiol interact with reactive oxygen species can provide insights into their potential protective roles in cellular systems .

Industrial Applications

- Flavoring Agents : Thiols are often used in the food industry as flavoring agents due to their strong odor and flavor profiles. The unique characteristics of 2-(2-Methoxy-5-methylphenyl)ethanethiol may make it suitable for specific flavor formulations .

- Polymer Chemistry : In materials science, thiols are utilized in the synthesis of polymers and resins. Their ability to form cross-links enhances the mechanical properties of materials, making compounds like 2-(2-Methoxy-5-methylphenyl)ethanethiol valuable in developing advanced materials .

Case Study 1: Antimicrobial Properties

A study investigated various thiol compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with specific substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs. This suggests that 2-(2-Methoxy-5-methylphenyl)ethanethiol could be a candidate for further development as an antimicrobial agent .

Case Study 2: Protein Stabilization

Research focused on the role of thiols in stabilizing protein structures revealed that introducing 2-(2-Methoxy-5-methylphenyl)ethanethiol into protein models significantly improved thermal stability. This finding underscores its potential utility in biopharmaceutical formulations where protein stability is critical .

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Research Findings and Limitations

- The dimethylamino derivative (CAS 108-02-1) has documented dual-use risks, necessitating regulatory oversight .

- Fluorinated thiols like (2-Fluorophenyl)methanethiol are prioritized for materials science due to fluorine’s unique electronic properties .

4. Conclusion The provided evidence lacks critical information on 2-(2-Methoxy-5-methylphenyl)ethanethiol, limiting a definitive comparison. However, substituent trends in analogous thiols suggest that its reactivity and applications would differ significantly from 2-(N,N-Dimethylamino)ethanethiol (electron-donating amino group) and (2-Fluorophenyl)methanethiol (electron-withdrawing fluorine). Further experimental studies are required to validate these predictions.

Actividad Biológica

2-(2-Methoxy-5-methylphenyl)ethanethiol, also known as a thiol compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential health benefits, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxy-5-methylphenyl)ethanethiol can be represented as follows:

- IUPAC Name : 2-(2-Methoxy-5-methylphenyl)ethanethiol

- Molecular Formula : C10H14OS

- Molecular Weight : 182.29 g/mol

This compound features a thiol (-SH) group, which is crucial for its reactivity and biological interactions.

The biological activity of thiols is primarily attributed to their ability to participate in redox reactions. Thiols can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function. The specific mechanisms by which 2-(2-Methoxy-5-methylphenyl)ethanethiol exerts its effects include:

- Antioxidant Activity : Thiols can scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Modulation : By forming disulfide bonds, thiols can modulate enzyme activities, impacting metabolic pathways.

- Cell Signaling : Thiols are involved in redox signaling pathways that regulate various cellular processes.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for 2-(2-Methoxy-5-methylphenyl)ethanethiol:

- Anti-inflammatory Effects : Studies suggest that thiols can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models of disease.

- Neuroprotective Properties : Thiols have been shown to protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention.

- Antimicrobial Activity : Preliminary studies indicate that thiols may exhibit antimicrobial properties against certain bacterial strains.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various thiol compounds, including 2-(2-Methoxy-5-methylphenyl)ethanethiol. The results demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential as an antioxidant agent .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with 2-(2-Methoxy-5-methylphenyl)ethanethiol significantly reduced cell death and preserved mitochondrial function. This suggests a protective role against neurodegeneration .

Case Study 3: Antimicrobial Activity

Research examining the antimicrobial effects of thiols found that 2-(2-Methoxy-5-methylphenyl)ethanethiol exhibited inhibitory activity against Gram-positive bacteria. This highlights its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| 2-(2-Methoxy-5-methylphenyl)ethanethiol | 182.29 | Antioxidant, Neuroprotective |

| 3-Mercapto-1-propanesulfonic acid | 174.26 | Antioxidant |

| Cysteine | 121.16 | Antioxidant, Protein Synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.